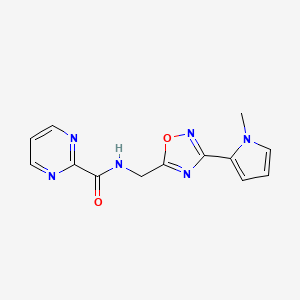

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

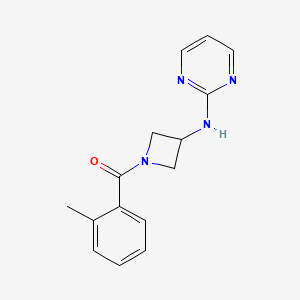

The compound N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrimidine-2-carboxamide is a polycyclic N-heterocyclic compound that likely exhibits biological activity due to its complex structure containing multiple heterocycles. The presence of a pyrrole, oxadiazole, and pyrimidine in its structure suggests potential for diverse chemical reactivity and interactions with biological targets.

Synthesis Analysis

The synthesis of related N-heterocyclic compounds often involves the reaction of amidines with hydroxylamine hydrochloride to produce cyclization products through ring cleavage and subsequent 1,2,4-oxadiazole-forming ring closure . Another approach to synthesizing similar compounds includes the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which itself is obtained by condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate . These methods highlight the complexity and multi-step nature of synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of this compound would be expected to be confirmed using techniques such as NMR spectroscopy and possibly X-ray crystallography. The presence of various functional groups and heterocycles within the molecule would lead to a complex NMR spectrum, with characteristic shifts for the pyrrole, oxadiazole, and pyrimidine protons and carbons .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo reactions with hydroxylamine hydrochloride, leading to ring cleavage and the formation of new cyclization products . The reactivity of the pyrimidine ring, in particular, can be altered by the presence of substituents on the pyridine moiety, which can affect the overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its polycyclic and heterocyclic nature. The molecule's solubility, melting point, and stability would be determined by the functional groups present and their interactions. The compound's biological properties, such as antimicrobial activity, could be assessed through experimental models, as has been done with similar compounds .

Applications De Recherche Scientifique

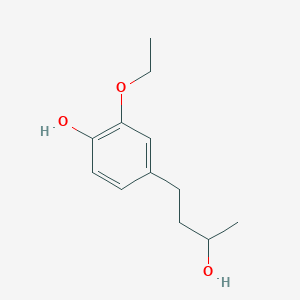

Pyrrole-Based DNA Recognition

Pyrrole-containing compounds are known for their ability to bind to specific DNA sequences, influencing gene expression. This characteristic is crucial for developing therapeutic agents capable of targeting particular genes associated with diseases. For instance, pyrrole-imidazole polyamides have been explored for their ability to bind in the minor groove of DNA, demonstrating potential as tools for controlling gene expression in vivo, which could be critical for cancer therapy and other genetic conditions (Swalley, Baird, & Dervan, 1996; Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).

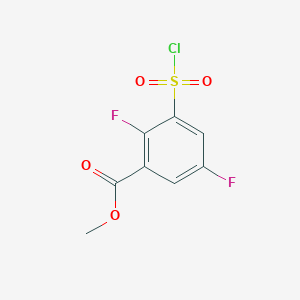

1,2,4-Oxadiazole in Drug Discovery

The 1,2,4-oxadiazole ring is a prominent feature in medicinal chemistry, contributing to the pharmacological profiles of compounds. Its presence in molecules has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For example, the design and synthesis of novel 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, highlighting the oxadiazole ring's significance in enhancing therapeutic potential (Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).

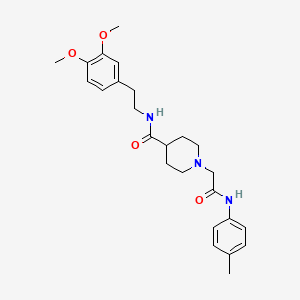

Pyrimidine Derivatives in Anticancer Research

Pyrimidine derivatives have been extensively studied for their anticancer properties. The synthesis and evaluation of dihydropyrimidine derivatives, for instance, have demonstrated significant in vitro antidiabetic activity, indicating their potential in treating conditions beyond cancer. These findings suggest that pyrimidine cores can be pivotal in developing new therapeutic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Propriétés

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-19-7-2-4-9(19)11-17-10(21-18-11)8-16-13(20)12-14-5-3-6-15-12/h2-7H,8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJOANKUUVTPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)

![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)